3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties against various pathogens.
Medicine: Investigated for its anticancer activity, showing potential in inhibiting the growth of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Mechanism of Action
The mechanism of action of 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating biological pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives: These compounds share the oxadiazole moiety and exhibit similar biological activities.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole derivatives: These compounds also contain a heterocyclic ring and show comparable antimicrobial and anticancer properties.
Uniqueness
What sets 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is its unique combination of the oxadiazole and coumarin structures, which may contribute to its enhanced biological activity and versatility in various applications .
Properties
IUPAC Name |
3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-2-6-11(13)15-18-19-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMDHDSWRONFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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